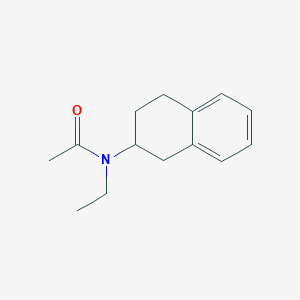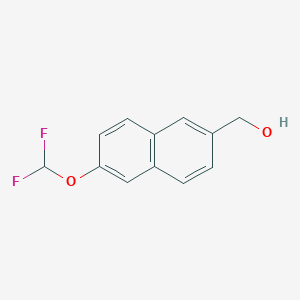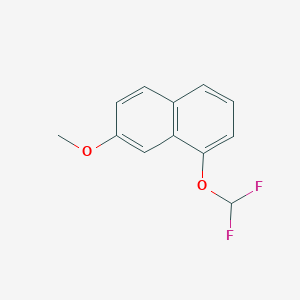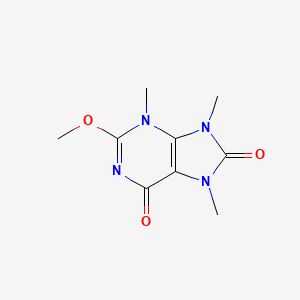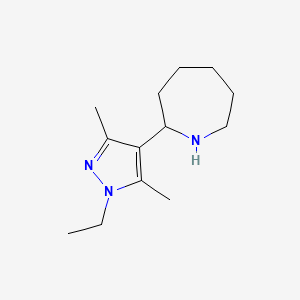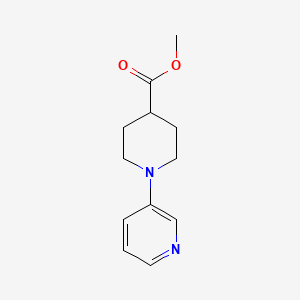
2-Methoxyphenethyl 2H-azirine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyphenethyl 2H-azirine-3-carboxylate is an organic compound with the molecular formula C12H13NO3 It belongs to the class of azirines, which are three-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyphenethyl 2H-azirine-3-carboxylate can be achieved through several methods. One common approach involves the oxidative cyclization of enamine derivatives. This method typically requires the use of oxidizing agents such as iodine or hypervalent iodine compounds under mild conditions . Another method involves the ring contraction of isoxazole derivatives, which can be achieved through thermal or photochemical decomposition .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The oxidative cyclization of enamine derivatives is often preferred due to its simplicity and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxyphenethyl 2H-azirine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other heterocyclic compounds.
Reduction: Reduction of the azirine ring can lead to the formation of aziridines.
Substitution: The azirine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted azirines or aziridines.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hypervalent iodine compounds.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, thiols, amines.
Major Products Formed
Oxidation Products: Oxazoles, pyrimidines.
Reduction Products: Aziridines.
Substitution Products: Substituted azirines, aziridines.
Applications De Recherche Scientifique
2-Methoxyphenethyl 2H-azirine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methoxyphenethyl 2H-azirine-3-carboxylate involves its interaction with various molecular targets. The azirine ring is highly strained, making it reactive towards nucleophiles. This reactivity allows the compound to undergo various chemical transformations, leading to the formation of biologically active molecules. The exact molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azirinomycin: A natural azirine-2-carboxylic acid with antimicrobial activity.
Motualevic Acid F: A marine-derived azirine-2-carboxylic acid with antibacterial properties.
Uniqueness
2-Methoxyphenethyl 2H-azirine-3-carboxylate is unique due to its methoxyphenethyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H13NO3 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)ethyl 2H-azirine-3-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-15-11-5-3-2-4-9(11)6-7-16-12(14)10-8-13-10/h2-5H,6-8H2,1H3 |
Clé InChI |
RIRSFYLWFVPULV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CCOC(=O)C2=NC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



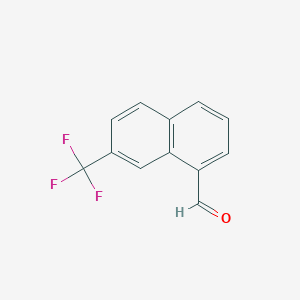


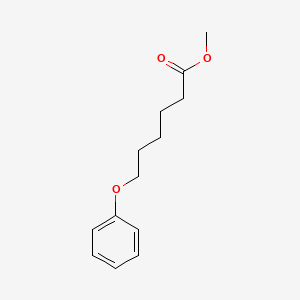
![1-(5,6,7,8-Tetrahydro-2H-naphtho[2,3-d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11885002.png)
